3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3-oxocyclohexen-1-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c16-12-8-4-7-11(9-12)15-13(17)14-10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRMLOFKLMRQKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Contemporary Organic Chemistry and Medicinal Chemistry
In the realm of contemporary organic chemistry, the synthesis of novel molecular frameworks with the potential for biological activity is a significant driver of innovation. The structure of 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea is a prime example of a "hybrid" molecule, where two distinct pharmacophores—the phenylurea and the cyclohexenone—are covalently linked. The rationale behind such molecular design is to create new chemical entities with potentially synergistic or novel pharmacological properties.
Medicinal chemistry, in particular, has seen a surge in the development of synthetic compounds that target specific biological pathways implicated in disease. The design and synthesis of molecules like this compound are often guided by the prospect of discovering new therapeutic agents. The field heavily relies on the exploration of diverse chemical spaces to identify lead compounds for drug development.
Overview of Urea and Cyclohexenone Scaffolds in Bioactive Molecules
The two core components of 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea, the urea (B33335) and cyclohexenone scaffolds, are well-established building blocks in the design of bioactive molecules.
The urea moiety is a privileged structure in medicinal chemistry, found in a wide array of approved drugs and clinical candidates. Its ability to form strong hydrogen bonds allows it to interact with various biological targets, including enzymes and receptors. Phenylurea derivatives, in particular, have been extensively investigated and have shown a broad spectrum of biological activities.
The cyclohexenone ring is another key structural motif present in numerous natural products and synthetic compounds with significant biological properties. The α,β-unsaturated ketone functionality within the cyclohexenone scaffold makes it a reactive Michael acceptor, enabling it to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins. This reactivity is often implicated in the mechanism of action of many cyclohexenone-containing drugs.
The combination of these two scaffolds in a single molecule suggests a potential for a multi-faceted interaction with biological systems.
Significance of 3 3 Oxocyclohex 1 En 1 Yl 1 Phenylurea in Emerging Research Domains
General Synthetic Routes to Phenylurea Derivatives
Phenylurea derivatives are crucial structural motifs found in a wide array of biologically significant compounds. mdpi.com Consequently, numerous synthetic methodologies have been developed for their preparation.
The traditional synthesis of urea (B33335) derivatives has long relied on a few cornerstone reactions, many of which utilize reactive intermediates like isocyanates or phosgene (B1210022).
From Isocyanates: The most direct and common method for preparing unsymmetrical ureas is the reaction of an amine with an isocyanate. mdpi.com For phenylurea, this involves the reaction of aniline (B41778) with an isocyanate or, conversely, phenyl isocyanate with another amine. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in a suitable solvent without the need for a base. mdpi.comrsc.org
Using Phosgene and Equivalents: Historically, the reaction of amines with the highly toxic phosgene gas was a primary method for generating isocyanate intermediates in situ, which would then react with a second amine. researchgate.net Due to safety concerns, solid and liquid phosgene equivalents have been developed. Triphosgene, a stable crystalline solid, serves as a safer substitute for phosgene gas, although it still generates phosgene during the reaction. mdpi.com N,N'-Carbonyldiimidazole (CDI) is another widely used, safer alternative that reacts with an amine to form an imidazolide (B1226674) intermediate, which then reacts with a second amine to yield the urea. researchgate.net Phenyl chloroformate is another inexpensive and easily handled phosgene substitute that can be used in a one-pot process to prepare unsymmetrical ureas. chemicalbook.com
From Carbamates: Ureas can also be formed from the reaction of amines with carbamates. Phenyl carbamates, in particular, can react with amines to yield ureas, though these reactions can be reversible. mdpi.com
Reaction of Aniline and Urea: Phenylurea itself can be synthesized by the direct reaction of aniline and urea, typically by heating the reactants in the presence of an acid like hydrochloric acid. acs.orgacs.org
| Method | Key Reagents | Primary Advantages | Primary Disadvantages |
|---|---|---|---|
| Amine + Isocyanate | Amine, Isocyanate | High yield, mild conditions, direct. mdpi.com | Requires pre-formed isocyanate, which can be hazardous. mdpi.com |
| Phosgene/Equivalents | Amine, Phosgene, Triphosgene, CDI | Versatile, starts from amines. researchgate.net | Toxicity of reagents (Phosgene, Triphosgene). mdpi.comresearchgate.net |
| Amine + Carbamate | Amine, Phenyl carbamate | Avoids highly toxic reagents. mdpi.com | Reactions can be reversible, potential for side products. mdpi.com |
| Direct Reaction | Aniline, Urea | Simple, readily available starting materials. acs.org | Requires heating, may form symmetrical byproducts. acs.org |
While classical methods are robust, modern organic synthesis has driven the development of new protocols that offer milder conditions, improved selectivity, and avoid hazardous reagents. The focus has often been on the efficient synthesis of unsymmetrical ureas. While the term "asymmetric synthesis" in this context primarily refers to the creation of unsymmetrically substituted ureas rather than generating a chiral center, methods involving chiral starting materials or catalysts are pertinent for producing enantiomerically enriched urea compounds.
Recent advancements include:
Metal-Free Couplings: A novel approach utilizes the hypervalent iodine reagent PhI(OAc)₂ as a coupling mediator for amides and amines. This method avoids the need for metal catalysts and proceeds under mild conditions. mdpi.com
Catalyst-Free Reactions: A highly selective, one-pot synthesis of asymmetric ureas has been developed using carbonyl sulfide (B99878) (COS) and a combination of weakly nucleophilic aromatic amines and highly nucleophilic secondary aliphatic amines, proceeding under catalyst-free conditions. nih.govchemicalbook.comnih.gov
Catalytic Carbonylations: Transition metal-catalyzed methods have been explored, such as the palladium-catalyzed carbonylation of azides in the presence of amines. rsc.org
Synthesis of Chiral Ureas: Chiral ureas are significant in asymmetric organocatalysis. Their synthesis typically involves the reaction of a chiral amine with an isocyanate or isothiocyanate. researchgate.net For instance, bifunctional chiral urea-containing catalysts have been synthesized starting from enantiopure diamines, such as trans-1,2-cyclohexanediamine, which are then reacted with isocyanates. researchgate.netguidechem.com These synthetic strategies are directly applicable to the preparation of a wide range of chiral, non-racemic urea derivatives.
Synthetic Strategies for Constructing the Cyclohexenone Moiety
The 3-oxocyclohex-1-enyl group is a versatile chemical scaffold. Its synthesis can be approached through various routes, including the functionalization of pre-existing rings or through cyclization reactions.
The synthesis of functionalized cyclohexenones, such as those bearing a nitrile or an amino group, provides key intermediates that can be elaborated into the target structure.
3-Oxocyclohex-1-ene-1-carbonitrile: This compound is a valuable electrophile for various addition reactions. researchgate.net One reliable, one-step synthesis involves the chromium trioxide oxidation of cyclohexenecarbonitrile. researchgate.netresearchgate.net An alternative procedure starts from cyclohex-2-enone, which undergoes bromination followed by a cyanation-elimination reaction. nih.gov
Cyclic Enaminones: Six-membered cyclic enaminones, such as 3-amino-2-cyclohexen-1-one (B1266254), are exceptionally versatile intermediates for synthesis. nih.govumich.edu They can be prepared from 1,3-cyclohexanedione (B196179) by reaction with ammonium (B1175870) acetate. chemicalbook.comnoaa.gov More complex enaminones can be synthesized from amino acids, which allows for the incorporation of chirality. nih.govumich.edu Another efficient, convergent synthesis of cyclic enaminones proceeds from bromo diazoacetone, primary amines, and alkynes via a sequence of aza-Michael addition, Wolff rearrangement, and nucleophilic ketene (B1206846) cyclization. mdpi.comchemicalbook.com
Building the cyclohexenone ring from acyclic precursors is a powerful strategy that allows for significant structural diversity.
Alkoxycarbonylation: C-selective ketone alkoxycarbonylations can be performed on 1,3-dicarbonyl compounds. However, reagents like Mander's reagent (methyl cyanoformate) have been found to yield oxoalkenenitriles through an unexpected deoxycyanation pathway on substrates like 2-methyl-1,3-cyclohexanedione. nih.gov A method for synthesizing ethyl 3-oxocyclohexane-1-carboxylate involves the constant current electrolysis of 2-cyclohexen-1-one (B156087) in the presence of carbon dioxide, followed by esterification.
Cyclization Reactions: A vast number of cyclization strategies exist for forming cyclohexenone rings.
Michael Addition-Based Cascades: A cascade inter–intramolecular double Michael reaction between curcumins (as the active methylene (B1212753) donor) and arylidenemalonates can produce highly functionalized cyclohexanones with high diastereoselectivity.
Palladium-Catalyzed Cyclizations: A mild, palladium-catalyzed intramolecular oxidative alkylation of ζ-alkenyl β-keto esters can form 2-cyclohexenones in high yield. noaa.gov
Photoredox Catalysis: A tandem carbene and photoredox-catalyzed process enables the convergent synthesis of substituted cycloalkanones via a formal [5+1] cycloaddition. guidechem.com
Conia-Ene and Related Reactions: The Conia-ene reaction, promoted by ytterbium(III) triflate and zinc(II) chloride, allows for the cyclization of β-alkynic β-keto esters into cyclic enones. noaa.gov Similarly, trifluoroacetic acid-promoted carbocyclizations of nonterminal alkynals can be considered tandem alkyne hydration/aldol condensation processes to yield cyclohexenones. noaa.gov
| Reaction Type | Key Precursors | Catalyst/Reagent | Reference |
|---|---|---|---|
| Double Michael Cascade | Curcumin, Arylidenemalonate | KOH, TBAB (Phase Transfer Catalyst) | |
| Intramolecular Oxidative Alkylation | ζ-alkenyl β-keto ester | Palladium catalyst, CuCl₂ | noaa.gov |
| [5+1] Cycloaddition | Acyl imidazole, Benzyl radical precursor | N-heterocyclic carbene, Photoredox catalyst | guidechem.com |
| Conia-Ene Reaction | β-alkynic β-keto ester | Yb(OTf)₃, ZnCl₂ | noaa.gov |
Convergent Synthesis Approaches for this compound
A convergent synthesis is the most logical approach for constructing the target molecule. This strategy involves preparing the two main fragments—the phenylurea precursor and the cyclohexenone precursor—independently before coupling them in a final step.
A highly plausible convergent route involves the reaction between a cyclic enaminone, specifically 3-amino-2-cyclohexen-1-one, and phenyl isocyanate. The enamine nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the desired urea linkage. This type of reaction is well-precedented. For example, the synthesis of 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists involved their reaction with various isocyanates to form the corresponding ureas. The reaction typically involves heating a mixture of the enaminone and the isocyanate, sometimes in a solvent like ethanol (B145695) or under neat conditions.
The proposed synthesis would proceed as follows:
Synthesis of 3-amino-2-cyclohexen-1-one: This key intermediate can be readily prepared in high yield from the reaction of 1,3-cyclohexanedione with a source of ammonia, such as ammonium acetate, often with heating. chemicalbook.com
Urea Formation: The synthesized 3-amino-2-cyclohexen-1-one is then reacted with phenyl isocyanate. The nucleophilic amino group of the enaminone attacks the carbonyl of the isocyanate. A subsequent proton transfer yields the final product, this compound. Phenyl isocyanate is a commercially available reagent known to react readily with primary and secondary amines to form ureas. rsc.org
This convergent approach is efficient as it builds complexity late in the synthesis and allows for the preparation of analogues by simply varying either the enaminone component or the isocyanate partner.
Mechanistic Studies of 3 3 Oxocyclohex 1 En 1 Yl 1 Phenylurea and Its Molecular Interactions
Elucidation of Reaction Mechanisms in Urea (B33335) and Cyclohexenone Synthesis
The synthesis of 3-(3-oxocyclohex-1-en-1-yl)-1-phenylurea involves the formation of a urea linkage between a phenyl group and a 3-aminocyclohex-2-en-1-one moiety. The reaction mechanisms for creating both the urea and the functionalized cyclohexenone components are well-established in organic chemistry.
The formation of the urea derivative typically proceeds through the reaction of an amine with an isocyanate. commonorganicchemistry.com A common and direct pathway for synthesizing unsymmetrical ureas involves the reaction of an amine with a corresponding isocyanate, which serves as an electrophilic partner. commonorganicchemistry.comnih.gov In the context of this specific molecule, phenyl isocyanate would react with 3-aminocyclohex-2-en-1-one. The mechanism involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isocyanate group. This is followed by a proton transfer to the nitrogen of the isocyanate, resulting in the final urea product.
Alternatively, isocyanates can be generated in situ from other precursors. organic-chemistry.org For instance, the Curtius rearrangement of an acyl azide, derived from a carboxylic acid, produces an isocyanate that can be trapped by an amine. organic-chemistry.org Phosgene (B1210022) or its safer solid equivalent, triphosgene, are also classical reagents used to convert amines into isocyanates or to directly form ureas by reacting with two equivalents of an amine. nih.govchemicalbook.com Modern, catalyst-driven methods also exist, such as the carbonylation of azides or the use of CO2 as a C1 building block, which offer more environmentally friendly routes. organic-chemistry.orgrsc.org
The cyclohexenone part of the molecule, 3-aminocyclohex-2-en-1-one (an enaminone), is typically synthesized from a 1,3-dicarbonyl compound, in this case, 1,3-cyclohexanedione (B196179). The reaction involves a condensation reaction between the dione (B5365651) and an amine source, such as ammonia. This process forms the enamine functionality on the cyclohexenone ring, which is then available to react with the phenyl isocyanate.
Molecular Mechanisms of Biological Action (In Vitro Focus)
Phenylurea derivatives have been identified as potent inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), an intracellular enzyme responsible for cholesterol esterification. nih.govscbt.com ACAT plays a critical role in the metabolism of cholesterol and is a target for anti-atherosclerotic drugs. scbt.com There are two isoforms of this enzyme, ACAT1 and ACAT2. Selective inhibition of ACAT2, in particular, is considered a promising strategy for reducing hypercholesterolemia. nih.govnih.gov
The mechanism of inhibition by related urea compounds often involves blocking the access of substrates to the enzyme's active site. nih.gov Structural studies of human ACAT have revealed that inhibitors can bind near the catalytic histidine residue (e.g., His434 in ACAT2). nih.gov The binding is often stabilized by interactions such as hydrogen bonds and π-π stacking with nearby amino acid residues, effectively preventing cholesterol and fatty acyl-CoA from entering the catalytic pocket. nih.gov For phenylurea compounds, the urea moiety can act as a hydrogen bond donor and acceptor, facilitating strong interactions within the enzyme's active site.
The inhibitory potency of these compounds is often evaluated by determining their half-maximal inhibitory concentration (IC50). Structure-activity relationship (SAR) studies on various N-phenylurea derivatives have shown that the nature and position of substituents on the phenyl rings significantly influence their inhibitory activity. For example, the introduction of polar groups has been observed to decrease the in vitro potency of some N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas against ACAT. nih.gov
| Compound | Target | IC50 (µM) | Source |
|---|---|---|---|
| Ureidophenol derivative (T-2591) | ACAT (Rabbit Intestine) | 0.26 | nih.gov |
| Ureidophenol derivative (T-2591) | ACAT (Rabbit Liver) | 4.6 | nih.gov |
| Ureidophenol derivative (T-2591) | ACAT (J774 A.1 Macrophage) | 0.067 | nih.gov |
| N-phenyl-N'-aralkyl urea (PD 129337) | ACAT | 0.017 | nih.gov |
| Anilide derivative (F12511) | Human ACAT1 | 0.039 | researchgate.net |
| Anilide derivative (F12511) | Human ACAT2 | 0.110 | researchgate.net |
The phenylurea scaffold is present in molecules known to interact with various cellular receptors, thereby modulating signaling pathways. While direct studies on this compound are not extensively documented, research on related compounds provides insight into potential biological activities.
For example, certain diarylurea derivatives have been developed as allosteric modulators of the cannabinoid type-1 (CB1) receptor. nih.gov These compounds bind to a site on the receptor distinct from the primary ligand binding site, altering the receptor's response to endogenous cannabinoids. This modulation can influence downstream signaling cascades, such as those involving cyclic AMP (cAMP) and G-protein activation. nih.gov Similarly, other complex phenylurea-containing structures have been synthesized and shown to act as potent and selective agonists for the orphanin FQ (OFQ) receptor, a member of the opioid receptor family. nih.gov
Furthermore, adaptor proteins, which are crucial components of signaling pathways, can be targets for small molecules. nih.gov These proteins, such as Growth factor receptor-bound protein 2 (Grb2), facilitate the assembly of protein complexes that transmit signals from cell surface receptors to intracellular effectors. nih.gov The ability of phenylurea-based compounds to engage in specific hydrogen bonding and hydrophobic interactions suggests they could potentially disrupt or modulate the protein-protein interactions mediated by such adaptor proteins, although specific examples for the title compound are not available.
Biotransformation and Metabolic Stability Studies (In Vitro)
In vitro metabolic stability assays are a fundamental component of early-stage drug discovery, used to predict how a compound will be metabolized in the body. wuxiapptec.com The liver is the primary site of drug metabolism, and subcellular fractions, particularly liver microsomes, are frequently used in these assays because they contain a high concentration of key drug-metabolizing enzymes, especially the Cytochrome P450 (CYP) superfamily. wuxiapptec.comevotec.com
The microsomal stability assay measures the rate at which a test compound is cleared by these enzymes. nuvisan.com The procedure involves incubating the compound with liver microsomes (from human or animal species) in the presence of necessary cofactors like NADPH. evotec.com Samples are taken at various time points, the reaction is stopped, and the remaining concentration of the parent compound is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com
From the rate of disappearance of the compound, key pharmacokinetic parameters can be calculated. nuvisan.com These include the in vitro half-life (t½), which is the time it takes for 50% of the compound to be metabolized, and the intrinsic clearance (CLint), which represents the inherent ability of the liver enzymes to metabolize the drug. nuvisan.com Compounds with high microsomal stability (long half-life, low clearance) are often more likely to have good bioavailability in vivo. Conversely, rapid metabolism can lead to poor exposure and the formation of potentially active or toxic metabolites. nih.gov Studies on cyclic peptides and other chemical scaffolds have demonstrated that structural features can significantly influence microsomal stability. nih.gov For phenylurea derivatives, metabolic pathways often involve hydroxylation of the aromatic rings or N-dealkylation.
| Parameter | Description | Example Value |
|---|---|---|
| Incubation Time | Duration of compound exposure to microsomes (e.g., 0, 5, 15, 30, 45 min) | N/A |
| % Remaining | Percentage of the initial compound concentration at a given time point | e.g., 50% at 30 min |
| In Vitro Half-life (t½) | Time required for 50% of the compound to be metabolized | 30 min |
| Intrinsic Clearance (CLint) | Volume of microsomal matrix cleared of the compound per unit time, normalized to protein amount (µL/min/mg protein) | 23.1 |
Biological Activities and Pharmacological Potential in Vitro Context
In Vitro Inhibitory Activity Against Acyl-CoA:Cholesterol O-acyltransferase (ACAT)
Acyl-CoA:cholesterol O-acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol, a process implicated in the development of hypercholesterolemia. documentsdelivered.com Phenylurea derivatives have been a significant area of focus in the quest for potent ACAT inhibitors. documentsdelivered.comnih.govnih.govdocumentsdelivered.comdocumentsdelivered.comnih.gov
Structure-activity relationship (SAR) studies on various series of N-phenyl-N'-aralkyl and N-phenyl-N'-(1-phenylcycloalkyl)ureas have elucidated key structural requirements for potent ACAT inhibition. For instance, research has shown that increasing the bulk of the substituents at the 2,6-positions of the phenyl ring can enhance in vitro ACAT inhibitory activity. documentsdelivered.com The spacing between aromatic rings has also been identified as a critical factor for activity. documentsdelivered.com
In one series of N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas, the parent unsubstituted compound showed significant potency, and substitutions on the N'-phenyl ring generally led to only a slight decrease in in vitro activity. nih.gov However, the introduction of bulky groups at the para position tended to reduce inhibitory activity, while polar groups like carboxyls significantly diminished it, suggesting that polar-ionic interactions are not favorable for enzyme inhibition. nih.gov Another study on 3-quinolylurea derivatives found that substituents at the 6,7- or 6,8-positions of the quinoline (B57606) ring, along with an ortho-substituted phenyl group, were optimal for potent in vitro ACAT inhibition, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
Given that 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea possesses an unsubstituted phenyl ring and a cyclic enone moiety, its potential as an ACAT inhibitor would likely be influenced by the spatial arrangement and electronic properties of the cyclohexenone group in relation to the phenylurea core.
Table 1: In Vitro ACAT Inhibitory Activity of Selected Phenylurea Derivatives
| Compound Series | Key Structural Features for High Activity | Representative IC50 Values |
| N-phenyl-N'-(1-phenylcycloalkyl)ureas | 2,6-diisopropylphenyl moiety; optimal spacing of aromatic rings | Compound 25 showed excellent in vitro potency documentsdelivered.com |
| N-phenyl-N'-[(1-phenylcyclopentyl)methyl]ureas | Unsubstituted or minimally substituted N'-phenyl ring | PD 129337: IC50 = 17 nM nih.gov |
| 3-quinolylurea derivatives | Substituents at 6,7- or 6,8-positions of quinoline; ortho-substituted phenyl at 4-position | Compounds 52-54, 59: Nanomolar range nih.gov |
| Phenylureas linked to 4-phenylimidazole | Methyl group at ortho-position of phenylurea; butyl or pentyl on urea (B33335) moiety | Compound 68: IC50 = 0.012 µM (aortic ACAT) nih.gov |
In Vitro Cytotoxic and Anticancer Activities of Related Derivatives
The phenylurea scaffold is a common feature in a number of compounds exhibiting significant cytotoxic and anticancer properties. nih.govnih.govmdpi.com Research has demonstrated that derivatives of phenylurea can induce apoptosis and inhibit cell proliferation across various cancer cell lines.
For example, a series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and evaluated for their anticancer activity. The structure-activity relationship analysis revealed that a bromoacetyl group at the N'-end resulted in a compound with potent activity against eight human tumor cell lines, including leukemia, lymphoma, breast cancer, and others, with IC50 values ranging from 0.38 to 4.07 µM. nih.gov Interestingly, the mechanism of action for this potent derivative was found to be independent of tubulin interaction, which is a common target for many anticancer agents. nih.gov
Another study on a substituted urea derivative, URD12, which contains a morpholine (B109124) ring, demonstrated cytotoxic activity against human leukemia (K562) and mouth epidermal carcinoma (KB) cell lines. nih.gov Further in vitro testing showed that URD12 inhibited the growth of human gastric carcinoma (BGC-823, MGC-803) and human hepatoma (SMMC-7721, HepG2) cell lines, with IC50 concentrations ranging from approximately 0.456 mmol/l to 1.437 mmol/l. nih.gov
The presence of the 3-oxocyclohex-1-en-1-yl moiety in the target compound introduces an α,β-unsaturated ketone, a structural motif known as a Michael acceptor, which can potentially react with biological nucleophiles and contribute to cytotoxicity.
Table 2: In Vitro Cytotoxicity of Selected Phenylurea Derivatives
| Derivative Class | Cancer Cell Lines Tested | Key Findings & IC50 Values |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) ureas | CEM, Daudi, MCF-7, Bel-7402, DU-145, DND-1A, LOVO, MIA Paca | Compound 16j (with bromoacetyl group) showed IC50 values between 0.38 and 4.07 µM. nih.gov |
| URD12 (morpholine-containing) | BGC-823, MGC-803, SMMC-7721, HepG2 | IC50 values ranged from 0.456 mmol/l to 1.437 mmol/l. nih.gov |
| Diarylthiourea derivatives | MCF-7 (breast cancer) | Compound 4 induced S phase cell cycle arrest and apoptosis. mdpi.com |
Evaluation of Enzyme Inhibitory Properties (Other Relevant Enzyme Systems)
Beyond ACAT, phenylurea derivatives have been investigated as inhibitors of other clinically relevant enzyme systems, including α-glucosidase and cyclooxygenase (COX).
α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have reported on the potent α-glucosidase inhibitory activity of phenylurea derivatives. nih.govnih.govresearchgate.net For instance, a series of Schiff base derivatives of 1,3-diphenylurea (B7728601) exhibited several-fold more potent inhibition of α-glucosidase compared to the standard drug, acarbose, with IC50 values in the range of 2.49–37.16 µM. nih.gov Another study on aurone (B1235358) derivatives bearing phenylureido moieties also demonstrated superior α-glucosidase inhibition, with some compounds being 120-180 times more potent than acarbose. researchgate.net Kinetic studies suggested a competitive mode of inhibition for these compounds. researchgate.net
Cyclooxygenase (COX) Inhibition: The COX enzymes are involved in the inflammatory pathway, and selective COX-2 inhibition is a desirable property for anti-inflammatory drugs with reduced gastrointestinal side effects. sci-hub.boxnih.govmdpi.comnih.gov A group of 1,3-diarylurea derivatives with a methylsulfonyl pharmacophore were designed and evaluated as selective COX-2 inhibitors. sci-hub.box One of the most potent compounds, 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea, exhibited a COX-2 IC50 of 0.11 µM with a high selectivity index (SI = 203.6), comparable to celecoxib. sci-hub.box The structure-activity data indicated that the urea moiety serves as a suitable scaffold for designing selective COX-2 inhibitors. sci-hub.box
The potential of this compound to inhibit these or other enzymes would depend on its ability to fit into the respective active sites and form favorable interactions.
Table 3: Inhibition of Other Enzymes by Phenylurea Derivatives
| Enzyme Target | Derivative Class | Key Findings & IC50 Values |
| α-Glucosidase | Schiff bases of 1,3-diphenylurea | IC50 values ranged from 2.49 to 37.16 µM. nih.gov |
| α-Glucosidase | Aurone derivatives with phenylureido moieties | Compound 13 showed an IC50 of 4.2 ± 0.1 μM. researchgate.net |
| Cyclooxygenase-2 (COX-2) | 1,3-diarylureas with methylsulfonyl group | 1-(4-methylsulfonylphenyl)-3-(4-methoxyphenyl) urea: IC50 = 0.11 µM. sci-hub.box |
In Vitro Studies on Antihyperglycaemic Effects of Phenylurea Analogs
The potential of phenylurea derivatives in the management of diabetes extends to their antihyperglycemic effects, which have been demonstrated in various studies. iglobaljournal.comnih.gov While many studies are conducted in vivo, in vitro models are also utilized to elucidate mechanisms of action.
A study on a series of N-phenyl-N'-(substituted)-phenoxy acetyl ureas reported significant antihyperglycaemic activity in an alloxan-induced rat diabetic model, with some compounds showing activity comparable to the control. iglobaljournal.com This suggests that the phenylurea scaffold can be a template for developing more potent antihyperglycemic agents. iglobaljournal.com The hypoglycemic effect of sulfonylureas, a class of drugs that includes a phenylurea-like structure, is known to be mediated by the blockage of ATP-sensitive K+ channels in pancreatic β-cells, leading to enhanced insulin (B600854) secretion. nih.gov
In vitro studies using cell lines are crucial for understanding the direct effects of these compounds on glucose metabolism. For example, studies on plant extracts have utilized in vitro α-glucosidase inhibitory assays to demonstrate their antidiabetic potential. nih.gov All extracts of Terfezia claveryi showed a notable α-glucosidase inhibitory effect in vitro, with IC50 values ranging from 2.43 to 5.18 mg/mL. nih.gov
Assessment of Antimicrobial and Antifungal Potentials (In Vitro)
Phenylurea and its derivatives have been explored for their antimicrobial and antifungal activities. arakmu.ac.irjocpr.comchemicalbook.comarakmu.ac.irnih.govmdpi.com The introduction of various substituents on the phenyl ring can modulate this activity.
A study on new substituted phenylthiazole derivatives revealed that all tested compounds were active against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 125 µg/mL, comparable to the standard drug ceftizoxime. arakmu.ac.irarakmu.ac.ir The same study also reported potent antifungal activity against pathogenic fungi, with MIC values ranging from 250 to 1000 µg/ml. arakmu.ac.irarakmu.ac.ir
Substituted phenylthioureas have also been shown to exhibit a wide range of antimicrobial activity. jocpr.com It has been observed that substituted phenylthioureas are generally more active than their unsubstituted counterparts. jocpr.com Another study on N,N-phenyl-1,2,3,4-thiatriazol-5-yl-2,4-beta-resorcylcarbothioamide demonstrated potent antifungal activity against various Candida species, dermatophytes, and molds, with MICs for dermatophytes ranging from 3 to 25 mg/l. nih.gov The compound also inhibited the enzymatic activity of selected hydrolases in C. albicans. nih.gov
The antimicrobial potential of this compound would need to be experimentally determined, but the presence of the lipophilic cyclohexenone ring in conjunction with the phenylurea moiety could confer some level of antimicrobial activity.
Table 4: In Vitro Antimicrobial and Antifungal Activity of Phenylurea and Related Derivatives
| Compound Class | Microorganisms Tested | Key Findings & MIC Values |
| Substituted Phenylthiazole Derivatives | Staphylococcus aureus, Candida spp. | MIC = 125 µg/mL for S. aureus; MIC = 250-1000 µg/ml for fungi. arakmu.ac.irarakmu.ac.ir |
| Substituted Phenylthioureas | Various microbes | Generally more active than unsubstituted phenylthiourea. jocpr.com |
| N,N-phenyl-1,2,3,4-thiatriazol-5-yl-2,4-beta-resorcylcarbothioamide | Candida spp., dermatophytes, molds | MICs for dermatophytes ranged from 3 to 25 mg/l. nih.gov |
Other In Vitro Biological Screenings (e.g., Antioxidant Activity)
The antioxidant potential of compounds is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or inhibit lipid peroxidation. nih.govmdpi.comijper.orgpeerj.comnih.gov While direct studies on the antioxidant activity of this compound are not available, the antioxidant properties of related structural motifs have been investigated.
Phenolic compounds, including those with structures that can be conceptually related to parts of the target molecule, are well-known antioxidants. nih.gov For instance, a series of caffeic acid amides, which contain a phenolic hydroxyl group, have shown interesting antioxidant activity in DPPH free radical scavenging and microsomal lipid peroxidation-inhibiting assays. nih.gov
Table 5: In Vitro Antioxidant Activity of Structurally Related Compounds
| Compound Class | Assay | Key Findings |
| Caffeic Acid Anilides | DPPH radical scavenging, lipid peroxidation inhibition | Showed interesting antioxidant activity. nih.gov |
| Benzimidazolehydrazone Derivatives | DPPH, FRAP, ORAC | High activity related to the presence of at least two hydroxy groups on the arylidene moiety. mdpi.com |
| Phenolic Acid Derivatives | DPPH radical scavenging, lipid peroxidation inhibition | Activity depends on the number and position of hydroxyl groups. nih.gov |
Computational Chemistry and Theoretical Characterization
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. These calculations elucidate the distribution of electrons and energy levels of molecular orbitals, which are key determinants of chemical reactivity and stability.
Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies
The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. acadpubl.eu
For molecules containing a cyclohexenone ring, the HOMO is often located on the enone system, while the LUMO is distributed across the entire molecule. acadpubl.eu In the case of 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea, the HOMO is expected to be localized primarily on the electron-rich phenylurea portion, which can donate electrons. The LUMO is likely distributed across the conjugated cyclohexenone moiety, which acts as an electron-accepting region. nih.gov
A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or to another molecule. acadpubl.eu Theoretical calculations on analogous dibenzylidene-cyclohexanone compounds have shown energy gaps around 3.8 eV, indicating a stable yet reactive molecule capable of intramolecular charge transfer. acadpubl.eu
Table 1: Illustrative Frontier Molecular Orbital Energies for Analogous Compounds
| Molecular Orbital | Energy (eV) - Example A | Energy (eV) - Example B |
|---|---|---|
| HOMO | -5.92 | -6.15 |
| LUMO | -2.12 | -2.25 |
| Energy Gap (ΔE) | 3.80 | 3.90 |
Note: Data is representative of values found for structurally related cyclohexanone (B45756) and phenylurea derivatives and not specific to this compound.
Determination of Electronic Descriptors: Electronegativity, Chemical Potential, and Global Hardness/Softness
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors are derived from conceptual DFT and provide a quantitative measure of properties that are well-established qualitatively in chemistry.
Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential.
Formula: χ = - (EHOMO + ELUMO) / 2
Chemical Potential (μ): Describes the escaping tendency of electrons from an equilibrium system.
Formula: μ = (EHOMO + ELUMO) / 2
Global Hardness (η): Measures the resistance to change in the electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.
Formula: η = (ELUMO - EHOMO) / 2
Global Softness (S): The reciprocal of global hardness, it indicates the capacity of a molecule to accept electrons.
Formula: S = 1 / (2η)
These descriptors are crucial for predicting how the molecule will interact in a chemical or biological environment. Molecules with high electronegativity and softness are generally more reactive.
Table 2: Calculated Electronic Descriptors (Hypothetical Values)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 4.02 eV |
| Chemical Potential (μ) | (EHOMO+ELUMO)/2 | -4.02 eV |
| Global Hardness (η) | (ELUMO-EHOMO)/2 | 1.90 eV |
| Global Softness (S) | 1/(2η) | 0.26 eV-1 |
Note: Values are calculated using the illustrative data from Table 1 and are not experimental values for the title compound.
Conformational Analysis and Energy Landscapes
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations (conformers) and the energy barriers for interconversion between them.
Studies on N,N'-diaryl ureas have shown that the conformation is largely defined by the orientation of the aryl rings relative to the urea (B33335) carbonyl group. researchgate.netnih.gov Typically, an anti relationship, where both aromatic rings are on opposite sides of the C=O bond, is observed. researchgate.net However, the presence of N-alkylation or different substitution patterns can lead to various cis and trans arrangements around the C-N bonds. nih.gov For N-alkyl-N'-aryl ureas, both trans-trans and cis-trans conformations can be energetically accessible, with the latter sometimes stabilized by internal hydrogen bonds. nih.gov
Computational methods like Well-Tempered Metadynamics can be used to generate conformational free-energy landscapes, which map the relative energies of different conformers. nih.gov For this compound, the key dihedral angles would be around the C-N bonds of the urea linker and the bond connecting the urea to the cyclohexenone ring. The landscape would likely reveal several low-energy minima corresponding to stable conformers, separated by transition state barriers. The global minimum energy conformation is the most likely to be biologically active.
Molecular Docking Simulations for Predictive Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries and proposing binding modes. Diaryl urea derivatives are known to act as Type II kinase inhibitors, binding to the "DFG-out" conformation of the kinase and occupying a hydrophobic pocket adjacent to the ATP binding site. mdpi.com
For this compound, docking simulations against various protein kinases or other enzymes would predict its binding affinity (expressed as a docking score in kcal/mol) and interaction pattern. The urea moiety is critical for forming anchoring hydrogen bonds with the protein backbone. mdpi.comnih.gov The two NH groups act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. The phenyl ring and the cyclohexenone ring would likely engage in non-bonded π-interactions (such as π-π stacking or CH-π interactions) within hydrophobic pockets of the target protein. mdpi.com
Table 3: Common Interactions of Phenylurea Moiety in Protein Binding Sites
| Interaction Type | Description | Key Molecular Groups Involved |
|---|---|---|
| Hydrogen Bonding | Anchors the ligand in the binding site. mdpi.com | Urea N-H groups (donors), Urea C=O group (acceptor) |
| π-π Stacking | Favorable interaction between aromatic rings. | Phenyl ring and aromatic amino acid residues (e.g., Phe, Tyr, Trp) |
| Hydrophobic Interactions | Binding driven by the displacement of water. | Phenyl and cyclohexenone rings with nonpolar residues (e.g., Leu, Val, Ile) |
Molecular Dynamics Simulations to Explore Binding Stability and Dynamics
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the stability of the docked pose and the conformational changes in both the ligand and the protein. nih.gov
Key metrics analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions over time from a reference structure. A stable, low RMSD for the ligand indicates that it remains firmly bound in the binding pocket. jppres.com
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual atoms or residues around their average position. High RMSF values in certain protein loops might indicate flexibility that is important for ligand binding. nih.gov
MD simulations of urea-based inhibitors with their target enzymes, such as urease, have been used to confirm binding stability and elucidate the mechanism of action. mdpi.comacs.org For this compound, an MD simulation of its complex with a predicted target would be essential to validate the docking results and ensure the stability of the key hydrogen bonds and hydrophobic interactions over a simulated timescale of nanoseconds. jppres.com
In Silico Prediction of Biological Activity Profiles and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
In the early stages of drug discovery, it is crucial to assess the potential pharmacokinetic and biological properties of a compound. In silico tools can predict these properties based on the molecule's structure, helping to prioritize candidates and identify potential liabilities. springernature.com
Biological Activity Prediction: Computational models can predict a compound's biological activity profile by comparing its structural features to those of known active molecules. nih.govnih.gov This can be done through pharmacophore modeling or machine learning algorithms trained on large bioactivity databases. units.itresearchgate.net For this compound, such predictions might suggest activity as a kinase inhibitor, an enzyme inhibitor, or an agent targeting specific receptor families, based on the prevalence of the phenylurea and enone scaffolds in known bioactive compounds. nih.govnih.govresearchgate.net
ADMET Prediction: ADMET models predict a compound's viability as a drug by evaluating its absorption, distribution, metabolism, excretion, and toxicity profiles. audreyli.com Key parameters include:
Lipophilicity (logP): Affects solubility, permeability, and plasma protein binding.
Aqueous Solubility (logS): Crucial for absorption and formulation.
Drug-Likeness: Evaluated using rules like Lipinski's Rule of Five, which flags compounds with poor absorption or permeation characteristics.
Metabolic Stability: Predicts susceptibility to metabolism by cytochrome P450 enzymes.
Permeability: Prediction of Caco-2 cell permeability or blood-brain barrier penetration.
Software platforms like ADMETlab, pkCSM, and others are used to generate these predictions. nih.govnih.gov The phenylurea moiety is known to contribute favorably to drug-like properties due to its hydrogen bonding capacity, which can balance the hydrophobicity of the aromatic rings. nih.gov
Table 4: Representative In Silico ADMET Predictions for a Phenylurea-type Molecule
| Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | ~244 g/mol | Complies with Lipinski's Rule (< 500) |
| logP | 2.0 - 3.0 | Optimal range for absorption and permeability |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's Rule (≤ 10) |
| Aqueous Solubility (logS) | Moderately Soluble | Favorable for oral absorption |
| Blood-Brain Barrier (BBB) Permeability | Likely to penetrate | May have CNS activity |
| CYP2D6 Inhibitor | Potential Inhibitor | Risk of drug-drug interactions |
Note: These are hypothetical predictions based on the general structural class and are not specific experimental results.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3-Oxocyclohex-1-en-1-yl)-1-phenylurea, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves multi-step protocols, such as Michael addition followed by cyclization and aromatization. For example, cyclohexane-1,3-dione derivatives can react with phenylurea precursors under microwave-assisted conditions to improve reaction efficiency . Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) via HPLC or TLC. Orthogonal analytical techniques (NMR, FTIR) should confirm intermediate purity before proceeding to subsequent steps .
Q. How can the structural and electronic properties of this compound be validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for validating molecular geometry. For instance, SHELX software (e.g., SHELXL for refinement) can resolve bond angles, torsion angles, and intermolecular interactions . Complementary techniques like Hirshfeld surface analysis quantify non-covalent interactions (e.g., C–H···O, π-stacking) to correlate structure with reactivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation. Key measures include:
- Use of NIOSH/MSHA-approved respirators and chemical-resistant gloves (e.g., nitrile) to prevent dermal exposure .
- Storage at 2–8°C in sealed containers to avoid degradation or incompatibility with strong oxidizers .
- Immediate decontamination of spills using closed-container collection and wastewater treatment to prevent environmental release .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data (e.g., stability, reactivity) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from incomplete force fields or solvent effects in simulations. Validate computational models (DFT, MD) against experimental parameters like melting point (321.5°C) and phase transitions . Use spectroscopic data (e.g., UV-Vis λmax, NMR coupling constants) to refine electronic structure predictions. Cross-check with crystallographic data (e.g., unit cell parameters from SC-XRD) for geometric accuracy .
Q. What strategies are effective in assessing the biological activity of this compound when toxicological data are unavailable?
- Methodological Answer : Employ tiered assays:
- In vitro : Use cell viability assays (MTT, resazurin) to screen for cytotoxicity. Pair with enzyme inhibition studies (e.g., kinase assays) to identify mechanistic targets .
- In silico : Perform molecular docking (AutoDock, Schrödinger) to predict binding affinities toward receptors like cyclooxygenase or tyrosine kinases. Validate using SAR studies on urea derivatives .
- Ecotoxicity : Conduct Daphnia magna or algae growth inhibition tests to evaluate environmental impact, as no prior ecotoxicological data exist .
Q. How can intermolecular interactions of this compound be exploited in crystal engineering or co-crystallization studies?
- Methodological Answer : Analyze Hirshfeld surfaces to identify dominant interactions (e.g., H···H, C–H···O). For co-crystallization, select coformers (e.g., carboxylic acids) that complement hydrogen-bonding motifs observed in the parent structure (e.g., N–H···N intramolecular bonds) . Use differential scanning calorimetry (DSC) to assess thermal stability of co-crystals and powder XRD for phase purity .
Q. What experimental and computational approaches are recommended to resolve spectral overlaps in NMR or IR characterization?
- Methodological Answer : For NMR:
- Use 2D techniques (COSY, HSQC) to assign overlapping proton signals, particularly in aromatic or enone regions .
- Isotopic labeling (e.g., <sup>13</sup>C) can clarify carbonyl environments.
- For IR: Deconvolute spectra using Gaussian fitting to distinguish C=O (1670–1750 cm<sup>−1</sup>) and N–H (3300–3500 cm<sup>−1</sup>) stretches. Compare with computed spectra (DFT/B3LYP) for validation .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported physical properties (e.g., molar mass, phase transitions) across sources?
- Methodological Answer : Cross-reference primary literature with authoritative databases (NIST Chemistry WebBook) . Replicate measurements using calibrated instruments (e.g., DSC for melting points, HRMS for molar mass). Discrepancies may arise from impurities; thus, report purity levels (e.g., ≥95% by HPLC) alongside data .
Q. What validation criteria should be applied to crystallographic data for this compound?
- Methodological Answer : Use the CIF validation tool in PLATON to check for ADPs, R-factors, and Hirshfeld rigid-bond parameters . Ensure data deposition in the Cambridge Structural Database (CSD) with complete metadata (e.g., temperature, radiation source). Resolve twinning or disorder using SHELXL's TWIN/BASF commands .
Tables for Key Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C12H19N3O | |
| Molar Mass | 221.3 g/mol | |
| Melting Point | 321.5°C | |
| Storage Conditions | 2–8°C in sealed containers | |
| Dominant Hirshfeld Contacts | H···H (48.7%), C–H···O (17.8%) |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
